molecular formula C17H16F3N3O3S B2597828 2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 933203-56-6

2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No. B2597828
CAS RN: 933203-56-6
M. Wt: 399.39
InChI Key: QQQLSTKQISPFCS-UHFFFAOYSA-N
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Description

2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C17H16F3N3O3S and its molecular weight is 399.39. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiprotozoal Applications

  • Antimicrobial Activities: Novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group have shown significant antimicrobial activities against a variety of bacterial and fungal pathogens, indicating their potential as bactericides in agricultural settings, particularly against the rice bacterial pathogen Xanthomonas oryzae pv. oryzae (Yang & Bao, 2017). Additionally, novel quinoxaline-oxadiazole hybrids demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting their utility as antiprotozoal agents (Patel et al., 2017).

Anti-Cancer Applications

  • Cytotoxicity against Cancer Cells: Compounds containing the quinazoline moiety have been explored for their cytotoxic effects against various cancer cell lines. Certain derivatives have shown significant cytotoxic activity, indicating their potential in cancer treatment (Soliman et al., 2020). Another study focused on benzo[g]quinazolin benzenesulfonamide derivatives as dual EGFR/HER2 inhibitors, revealing potent activity against lung cancer cell lines and suggesting their utility in targeted cancer therapy (Alsaid et al., 2017).

Radiomodulatory Effects

  • A specific study identified a non-electrophilic NQO1 inducer among new quinazolinone derivatives, which showed significant radiomodulatory effects. This compound reduced the damaging effects of gamma radiation, suggesting its potential as an antioxidant and radiomodulatory agent, which could have implications in protecting against radiation-induced damage (Soliman et al., 2020).

properties

IUPAC Name

2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O3S/c18-17(19,20)26-11-7-5-10(6-8-11)21-14(24)9-27-15-12-3-1-2-4-13(12)22-16(25)23-15/h5-8H,1-4,9H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQLSTKQISPFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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